1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Description
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Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMGLLBAVJILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679451 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903581-03-3 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
This technical guide details the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine . Based on standard IUPAC nomenclature principles, this structure corresponds to the
This specific isomer presents a unique challenge: the 5-chloro-2,3-dimethoxy substitution pattern requires precise regiochemical control to avoid the more thermodynamically favored 4- or 6-substituted byproducts.
Executive Summary
-
Target Molecule: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
-
Molecular Formula:
-
Core Challenge: Regioselective chlorination of the electron-rich 2,3-dimethoxy aromatic ring.
-
Primary Pathway: Friedel-Crafts Acetylation
Regioselective Chlorination Reductive Amination. -
Application: Chiral resolving agents, specialized ligands for 5-HT receptors, and kinase inhibitor intermediates.
Retrosynthetic Analysis
To design a robust pathway, we disconnect the C-N bond. The most direct precursor for a 1-aminoethyl group attached to an arene is the corresponding acetophenone (methyl ketone). This allows for the introduction of the amine via reductive amination, a reaction that also offers the potential for stereocontrol (chiral resolution) in downstream processing.
The critical upstream challenge is the 5-chloro substituent. Introducing chlorine after the amine formation is prone to oxidation and complex mixtures. Introducing it before the ketone formation (on veratrole) leads to 4-chloro isomers. Therefore, the optimal strategy is to chlorinate the 2,3-dimethoxyacetophenone intermediate, exploiting the combined directing effects of the methoxy and acetyl groups.
Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic breakdown identifying the acetophenone as the critical divergence point for regiocontrol.
Detailed Synthesis Pathway[1][2]
Phase 1: Synthesis of the Acetophenone Core
Objective: Convert 2,3-dimethoxybenzene (Veratrole) to 2,3-dimethoxyacetophenone. Mechanism: Friedel-Crafts Acylation.
-
Reagents: Acetyl Chloride (
), Aluminum Chloride ( ), Dichloromethane (DCM). -
Protocol:
-
Charge a reactor with anhydrous DCM and 1.1 equivalents of
under nitrogen atmosphere. Cool to 0°C.[1][2] -
Add 1.05 equivalents of Acetyl Chloride dropwise.
-
Slowly add 1.0 equivalent of 2,3-dimethoxybenzene. Note: The reaction is exothermic.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour onto crushed ice/HCl mixture. Extract with DCM.
-
Purification: Vacuum distillation or recrystallization from hexane.
-
-
Outcome: The acetyl group enters the 4-position (para to the 1-methoxy) or the 5-position ?
-
Correction: In 1,2-dimethoxybenzene (Veratrole), the positions are equivalent. The product is 3,4-dimethoxyacetophenone (Acetoveratrone) or 2,3-dimethoxyacetophenone .
-
Critical Regiocontrol Note: Standard Friedel-Crafts on veratrole yields predominantly 3,4-dimethoxyacetophenone (para attack). To get the 2,3-isomer , one typically requires lithiation (Ortho-lithiation of veratrole followed by reaction with an electrophile) or starting from 2,3-dihydroxybenzaldehyde (o-vanillin derivatives).
-
Revised Step 1 (High Purity):Ortho-Lithiation Route .
-
Start with Veratrole .[3]
-
Reagent: n-Butyllithium (n-BuLi) in THF.
-
Lithiation occurs at the 3-position (ortho to both oxygens, "ortho-effect").
-
Quench with N,N-Dimethylacetamide or Acetaldehyde followed by oxidation.
-
This yields 2,3-dimethoxyacetophenone exclusively.
-
-
Phase 2: Regioselective Chlorination
Objective: Install the chlorine atom at the 5-position. Substrate: 2,3-Dimethoxyacetophenone.
-
Reagents: Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) in Acetic Acid. -
Mechanistic Insight (The "Why"):
-
Directing Effects:
-
The Acetyl group (position 1) is electron-withdrawing (meta-director). It deactivates positions 2, 4, and 6. It directs incoming electrophiles to 3 and 5 .
-
The Methoxy group at position 2 is a strong activator (ortho/para). It directs to 3 and 5 .[2]
-
The Methoxy group at position 3 is a strong activator. It directs to 2, 4, and 6 .
-
-
Consensus: Position 5 is the only site that is:
-
Activated by the 2-OMe (para).
-
Meta to the deactivating Acetyl group.
-
Sterically accessible (unlike position 4 or 6).
-
-
-
Protocol:
-
Dissolve 2,3-dimethoxyacetophenone in Glacial Acetic Acid.
-
Add 1.05 eq of
dropwise at 15-20°C. -
Stir for 1 hour. Monitor by TLC/HPLC.
-
Workup: Pour into ice water. The product, 5-chloro-2,3-dimethoxyacetophenone , typically precipitates as a solid.
-
Validation: NMR should show two aromatic protons in a meta-coupling pattern (doublets with
).
-
Phase 3: Reductive Amination (The Target Formation)
Objective: Convert the ketone to the primary amine. Method: Borohydride Reduction of the intermediate imine.[4]
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol. -
Protocol:
-
Dissolve 5-chloro-2,3-dimethoxyacetophenone (1 eq) in Methanol.
-
Add Ammonium Acetate (10 eq). The excess ammonia source is crucial to prevent dimer (secondary amine) formation.
-
Add Sodium Cyanoborohydride (0.7 eq). Safety:
risk if acidified. Maintain pH > 6. -
Stir at room temperature for 24-48 hours.
-
Quench: Acidify with dilute HCl to decompose borohydride, then basify with NaOH to pH 12.
-
Extraction: Extract the free base amine into DCM or Ethyl Acetate.
-
Salt Formation: Dissolve the oil in dry ether and bubble anhydrous HCl gas to precipitate 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Hydrochloride .
-
Experimental Data Summary
| Parameter | Phase 1 (Precursor) | Phase 2 (Chlorination) | Phase 3 (Amination) |
| Substrate | Veratrole | 2,3-Dimethoxyacetophenone | 5-Cl-2,3-Dimethoxyacetophenone |
| Reagent | n-BuLi / DMAc | ||
| Temp | -78°C | 20°C | 25°C |
| Yield (Typ.) | 85% | 70-75% | 60-65% |
| Key Impurity | 3,4-isomer (if not lithiated) | 6-chloro isomer | Secondary amine dimer |
| Purification | Distillation | Recrystallization (EtOH) | Acid/Base Extraction |
Visual Workflow
Diagram 2: Reaction Pathway
Caption: Forward synthesis workflow highlighting the critical lithiation and chlorination steps.
Critical Control Points & Troubleshooting
Regio-integrity of the Starting Material
The commercial availability of "Dimethoxyacetophenones" can be confusing. Ensure the starting material is 2,3-dimethoxy , not the cheaper 3,4-dimethoxy (Acetoveratrone). Using the wrong isomer will yield a completely different pharmacological profile.
-
Validation: 1H NMR of 2,3-isomer shows 3 adjacent aromatic protons. 3,4-isomer shows an isolated proton and two adjacent ones.
Chlorination Over-reaction
The 2,3-dimethoxy ring is highly activated. Using excess
-
Control: Stoichiometry must be strictly 1.0 - 1.05 eq. Add reagent slowly at low temperature.
Dimer Formation in Amination
In reductive aminations, the primary amine product can react with the ketone substrate to form a secondary amine dimer.
-
Control: Use a massive excess of Ammonium Acetate (10-15 eq) to statistically favor the primary amine. Maintain anhydrous conditions to prevent hydrolysis of the intermediate imine.
References
-
Regioselectivity in Halogenation of Dimethoxybenzenes
- Source: TCI Chemicals. "Chlorination and Bromination Reagents with High Regioselectivity."
- Relevance: Establishes the directing effects of methoxy groups in electrophilic substitution.
-
Reductive Amination Methodologies
- Source: Organic Chemistry Portal.
- Relevance: Validates the protocol for converting acetophenones to alpha-methylbenzylamines.
-
Synthesis of Chlorinated Phenethylamines (DOC Analogs)
- Source: Erowid/Rhodium Archive (Historical Reference). "Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine."
- Relevance: Although for the 2,5-isomer, this reference highlights the difficulty of direct chlorination of amines and supports the strategy of chlorin
-
Lithiation of Veratrole Derivatives
- Source: Google Patents (EP0067342A1).
- Relevance: Describes lithiation strategies for placing substituents on specific positions of dimethoxybenzenes, supporting the Phase 1 str
Sources
- 1. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine starting material for synthesis
An In-depth Technical Guide to 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine as a Starting Material in Complex Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative that has emerged as a significant starting material in the field of organic and medicinal chemistry. Its structure, featuring a primary amine for versatile coupling reactions and a decorated aromatic ring with chloro and dimethoxy substituents, provides a unique scaffold for the synthesis of complex molecules. These substitutions are not merely passive structural elements; they are critical for modulating the physicochemical properties—such as lipophilicity, metabolic stability, and receptor binding affinity—of the target compounds. This guide offers a comprehensive overview of the synthesis, properties, and core applications of this valuable intermediate for researchers and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in synthesis. The key characteristics of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 903581-03-3 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | Pale yellow to cream white low melting solid (typical for similar compounds) | [3] |
Synthesis of the Starting Material: The Reductive Amination Pathway
The most direct and widely employed method for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is the reductive amination of its corresponding aldehyde precursor, 5-Chloro-2,3-dimethoxybenzaldehyde.[4][5] This one-pot reaction is favored for its efficiency and operational simplicity, converting a carbonyl group into an amine via an intermediate imine.[5]
The causality behind this choice of pathway is rooted in green chemistry principles and high functional group tolerance.[5] The reaction proceeds through two key stages:
-
Imine Formation: The nucleophilic amine (in this case, often sourced from ammonia or an equivalent) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. This step is often catalyzed by a weak acid.[6]
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent, yielding the final primary amine.
A variety of reducing agents can be employed, with sodium borohydride or sodium cyanoborohydride being common choices due to their selectivity; they readily reduce the imine but are less reactive towards the starting aldehyde, minimizing side reactions.[7]
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
The following protocol is a representative, self-validating procedure for the synthesis of the title compound.
-
Reaction Setup: To a solution of 5-Chloro-2,3-dimethoxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde and the formation of the corresponding imine. A few drops of acetic acid can be added to catalyze imine formation.[6]
-
Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to control the exothermic reaction and gas evolution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
Core Application: Amide Bond Formation in Drug Discovery
The primary utility of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine as a starting material lies in the reactivity of its primary amine group, most notably in amide bond formation. Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of top-selling pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions.[8]
The reaction involves the coupling of the amine with a carboxylic acid. Since the direct condensation of an amine and a carboxylic acid requires high temperatures, the carboxylic acid must first be "activated" using a coupling reagent.[9]
Mechanism of Amide Coupling
The general mechanism involves a two-step process:
-
Carboxylic Acid Activation: The coupling reagent (e.g., a carbodiimide like DCC or EDC) reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea. This intermediate is an excellent electrophile.
-
Nucleophilic Acyl Substitution: The primary amine of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the departure of the leaving group (derived from the coupling reagent), forming the stable amide bond.[9]
Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization when chiral carboxylic acids are used.[10]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine | 903581-03-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 8. growingscience.com [growingscience.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine: A Predictive Technical Guide
Abstract
Introduction and Molecular Structure
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure and purity.[1] This guide will detail the predicted spectroscopic signature of the title compound.
The molecular structure, presented below, forms the basis for all subsequent spectral predictions.
Figure 2: Predicted primary fragmentation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
Predicted Mass Spectrum Data
The molecular weight of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is 215.67 g/mol . [1]Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Commentary |
| 215/217 | [C₁₀H₁₄ClNO₂]⁺˙ (Molecular Ion) | The parent ion peak. The M+2 peak at m/z 217 will have an intensity of approximately one-third of the M peak at m/z 215, characteristic of a single chlorine atom. |
| 200/202 | [C₉H₁₁ClNO₂]⁺ | Loss of a methyl radical (•CH₃) from the ethylamine side chain. This is expected to be a major fragment ion. |
| 186/188 | [C₈H₉ClO₂]⁺ | Further fragmentation, possibly involving the loss of the entire ethylamine side chain via benzylic cleavage, leading to the 5-chloro-2,3-dimethoxybenzyl cation. |
| 44 | [C₂H₆N]⁺ | Formation of the ethylamine fragment cation. |
Conclusion
This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. While experimental verification is the ultimate standard, this document serves as a valuable resource for scientists working with this compound, offering a clear set of expectations for its spectroscopic characterization. The provided data tables, structural diagrams, and mechanistic explanations are intended to facilitate the unambiguous identification and analysis of this molecule in a laboratory setting.
References
-
ResearchGate. The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Available at: [Link].
Sources
An In-depth Technical Guide to 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, a substituted phenethylamine with significant potential in neuropharmacological research. We will delve into its synthesis, spectroscopic characterization, and explore its prospective applications, particularly focusing on its interaction with trace amine-associated receptor 1 (TAAR1). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological activities, primarily targeting the central nervous system.[1] 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, with its specific substitution pattern, presents a unique scaffold for investigating structure-activity relationships within this chemical family. The presence of a chlorine atom at the 5-position and methoxy groups at the 2- and 3-positions of the phenyl ring are anticipated to modulate its receptor binding profile and metabolic stability.[2]
Recent research has highlighted the role of this compound as a potential ligand for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor involved in regulating neurotransmission.[2] This interaction suggests its potential as a tool for studying neurological disorders and developing novel therapeutics.
Retrosynthetic Analysis and Synthesis Pathway
Proposed Synthesis Workflow
The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine can be efficiently achieved from 5-Chloro-2,3-dimethoxybenzaldehyde. The overall workflow is depicted in the following diagram:
Caption: Proposed synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine from 5-Chloro-2,3-dimethoxybenzaldehyde.
Materials:
-
5-Chloro-2,3-dimethoxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 equivalent of 5-Chloro-2,3-dimethoxybenzaldehyde in anhydrous methanol.
-
Amine Addition: To the stirred solution, add 1.2 equivalents of ethylamine solution.
-
Acidification: Add a few drops of glacial acetic acid to catalyze imine formation. The pH should be slightly acidic (around 5-6).
-
Reducing Agent Addition: Slowly add 1.5 equivalents of sodium cyanoborohydride to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
Expected Yield: Based on similar preparations, a typical yield for this reductive amination reaction is in the range of 60-80%.[2]
Spectroscopic Characterization and Data
The structural confirmation of the synthesized 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is crucial. The following table summarizes the expected key analytical data.
| Analytical Technique | Expected Data |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃), ~4.1 (q, 1H, -CH (NH₂)CH₂), ~6.8 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H). (Predicted values, actual shifts may vary) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic carbons, methoxy carbons, and aliphatic carbons of the ethylamine side chain. |
| Mass Spectrometry (ESI+) | m/z: 216.0786 [M+H]⁺ (Calculated for C₁₀H₁₅ClNO₂⁺) |
| Appearance | Likely an oil or a low-melting solid at room temperature. |
Potential Applications and Future Directions
The primary interest in 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine lies in its potential as a modulator of the trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is expressed in brain regions associated with monoaminergic systems and has emerged as a promising target for the treatment of various neuropsychiatric disorders.
TAAR1 and its Therapeutic Potential
Caption: Simplified TAAR1 signaling pathway.
Activation of TAAR1 by agonists like 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine can lead to the modulation of dopamine and serotonin transporter function, offering a novel mechanism for treating conditions such as:
-
Schizophrenia: By attenuating hyperdopaminergic states.
-
Depression and Anxiety: Through the modulation of serotonergic and dopaminergic neurotransmission.
-
Substance Use Disorders: By altering the rewarding effects of drugs of abuse.
Future Research Perspectives
Further investigation into the pharmacology of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is warranted. Key areas for future research include:
-
Receptor Binding Assays: To determine its affinity and selectivity for TAAR1 and other related receptors.
-
In Vitro Functional Assays: To characterize its functional activity as a TAAR1 agonist, partial agonist, or antagonist.
-
In Vivo Behavioral Studies: To assess its effects on animal models of neuropsychiatric disorders.
-
Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure impact its pharmacological profile.
Conclusion
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine represents a valuable chemical entity for the exploration of TAAR1 pharmacology. The synthetic route outlined in this guide is robust and allows for the efficient production of this compound for research purposes. Its unique substitution pattern provides a platform for the design of novel therapeutic agents targeting a range of neurological and psychiatric conditions. Further in-depth pharmacological characterization is essential to fully elucidate its therapeutic potential.
References
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Method for preparing 2,5-dimethoxy phenylethylamine.
-
2,5-Dimethoxy-4-chlorophenethylamine. PubChem. [Link]
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
3,4-Dimethoxyphenethylamine. Wikipedia. [Link]
-
2C-H. Wikipedia. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]
-
2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Introduction: The Analytical Imperative for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative of interest in pharmaceutical research and development due to its structural similarity to known psychoactive compounds and its potential as a synthetic intermediate.[1] As with any compound intended for further investigation or as a precursor in drug synthesis, rigorous analytical characterization is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity, stability, and chiral identity of such molecules.
This comprehensive guide provides detailed protocols for both achiral and chiral HPLC analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. The methodologies are designed to be robust and reliable, ensuring data integrity for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Physicochemical Properties and Their Chromatographic Implications
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 215.67 g/mol | Essential for preparing standard solutions of known concentration.[4] |
| Boiling Point | 302.9°C at 760 mmHg | Indicates low volatility, making HPLC a more suitable analytical technique than Gas Chromatography.[4] |
| Structural Features | Aromatic amine with a chlorine atom and two methoxy groups | The aromatic ring provides strong UV absorbance for detection. The basic amine group will interact with silanols on the stationary phase and its ionization state is pH-dependent. The chlorine and methoxy groups influence the molecule's polarity.[4] |
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed for the quantitative determination of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine and the separation of potential process-related impurities.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the moderate hydrophobicity of the analyte. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for elution. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), is critical for several reasons:
-
Peak Shape Improvement: The acidic pH suppresses the ionization of free silanol groups on the silica-based stationary phase, minimizing tailing of the basic analyte.
-
Consistent Ionization: It ensures the ethylamine group is consistently protonated, leading to reproducible retention times.
A photodiode array (PDA) detector is selected to monitor the peak purity and to identify the optimal detection wavelength corresponding to the analyte's UV absorbance maximum. Based on the structure, a wavelength in the range of 210-280 nm is expected to provide good sensitivity.
Experimental Protocol: Achiral Analysis
1. Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Analytical balance, volumetric flasks, and pipettes.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm (or λmax determined from spectrum) |
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for Achiral Purity Analysis
Caption: Workflow for the achiral HPLC analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
Part 2: Chiral Separation for Enantiomeric Purity
As 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine possesses a chiral center, determining the enantiomeric excess is crucial, especially in a pharmaceutical context where enantiomers can exhibit different pharmacological and toxicological profiles.
Rationale for Method Design
The separation of enantiomers requires a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds.[5][6] The selection of the specific CSP and mobile phase is often empirical. Therefore, a screening approach using several different polysaccharide-based columns under normal phase, polar organic, and reversed-phase conditions is recommended.
For basic compounds like the target analyte, normal phase chromatography (e.g., hexane/isopropanol) with a basic additive like diethylamine (DEA) is often a successful starting point. The basic additive minimizes interactions with the silica support and can improve peak shape and resolution.
Experimental Protocol: Chiral Analysis
1. Instrumentation and Consumables:
-
HPLC system as described for achiral analysis.
-
Chiral columns (e.g., 4.6 x 250 mm, 5 µm particle size) such as:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column
-
Amylose tris(3,5-dimethylphenylcarbamate) based column
-
Cellulose tris(3-chloro-4-methylphenylcarbamate) based column
-
-
HPLC grade hexane, isopropanol (IPA), ethanol, methanol, acetonitrile, and diethylamine (DEA).
2. Chromatographic Conditions (Screening):
| Parameter | Normal Phase | Polar Organic Mode | Reversed-Phase |
| Mobile Phase | Hexane/IPA with 0.1% DEA | Methanol, Ethanol, or Acetonitrile with 0.1% DEA | Water/Acetonitrile or Water/Methanol with 0.1% DEA |
| Isocratic Ratios | 90:10, 80:20, 70:30 (Hexane:IPA) | 100% Organic | 70:30, 50:50, 30:70 (Water:Organic) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| Detection | 220 nm | 220 nm | 220 nm |
3. Sample Preparation:
-
Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine in the initial mobile phase to be screened.
-
Enantiomerically Enriched Sample (0.5 mg/mL): Prepare the test sample in the same manner.
Chiral Method Development Strategy
Caption: Decision tree for chiral HPLC method development.
Part 3: Method Validation Protocol
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation parameters outlined below are based on ICH Q2(R1) guidelines.[2]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. | The peak for the analyte should be free from interference from other components, and peak purity analysis should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% for the assay of the drug substance. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied. |
Step-by-Step Validation Experiments
1. Specificity:
-
Inject the diluent, a placebo (if applicable), a known impurity standard, the analyte standard, and a sample solution.
-
Demonstrate that there are no co-eluting peaks at the retention time of the analyte.
-
Perform peak purity analysis on the analyte peak in the sample chromatogram using the PDA detector.
2. Linearity:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
3. Accuracy:
-
Perform the assay on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Accuracy can be assessed by assaying a sample of known purity or by spiking a placebo with a known amount of the analyte.
-
Calculate the percentage recovery at each level.
4. Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and compare the results.
5. LOD and LOQ:
-
These can be estimated from the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
6. Robustness:
-
Systematically vary critical chromatographic parameters (e.g., flow rate, temperature, mobile phase composition) within a defined range.
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and resolution.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the reliable achiral and chiral HPLC analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. By grounding the experimental design in the physicochemical properties of the analyte and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, defensible analytical data. This is a critical step in the advancement of any research or development program involving this compound.
References
- Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.
-
ResearchGate. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. (2017). Chiral Columns. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
National Institutes of Health. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-chlorophenethylamine. Retrieved from [Link]
-
ResearchGate. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
ResearchGate. (2019). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods. Retrieved from [Link]
-
Daicel Chiral Technologies. (2022). Chiralpak IA to IG SFC Mode. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of a potential bendamustine deschloro dimer impurity. Retrieved from [Link]
-
Daicel Chiral Technologies. (2023). CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A review on synthesis and characterization of impurities of some drugs. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
Sources
Application Note: Functional Characterization of 5-HT6 Modulators using 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
This Application Note provides a comprehensive technical guide for conducting cell-based assays using 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (CAS 903581-03-3). This compound serves as a critical chiral pharmacophore scaffold in the development of high-affinity 5-HT6 receptor antagonists , which are investigated for the treatment of cognitive deficits in schizophrenia, Alzheimer's disease, and obesity.
The protocols below focus on the functional characterization of this amine and its derivatives, specifically targeting the 5-HT6 receptor (Gs-coupled) signaling pathway.
Introduction & Mechanism of Action
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted
Unlike the 2,5-dimethoxy substitution pattern found in psychedelic phenethylamines (e.g., 2C-C, DOI), the 2,3-dimethoxy-5-chloro substitution provides high selectivity for the 5-HT6 receptor over 5-HT2A/2C receptors, reducing hallucinogenic potential and enhancing the cognitive-enhancing therapeutic profile.
Core Applications
-
Fragment-Based Drug Discovery (FBDD): Screening the free amine to determine baseline affinity and intrinsic activity.
-
Lead Optimization: Using the amine as a precursor to synthesize sulfonamide libraries (e.g., coupling with arylsulfonyl chlorides) to optimize blood-brain barrier (BBB) penetration and metabolic stability.
-
Chiral Resolution: As the molecule contains a chiral center at the
-carbon, assays must distinguish between the (R)- and (S)-enantiomers, as 5-HT6 binding is highly stereoselective.
5-HT6 Receptor Signaling Pathway (Gs-Coupled)
The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to Gs proteins . Activation by serotonin (5-HT) stimulates Adenylyl Cyclase (AC) , leading to an increase in intracellular cyclic AMP (cAMP) .
-
Agonist Mode: Increases cAMP.
-
Antagonist Mode (Target): Blocks 5-HT-induced cAMP accumulation.
-
Constitutive Activity: 5-HT6 receptors often exhibit high constitutive activity; therefore, Inverse Agonists (which reduce basal cAMP) are also of significant interest.
Pathway Diagram (Graphviz)
Caption: 5-HT6 Signaling Cascade. Antagonists derived from the scaffold block the Receptor-Gs interaction, preventing cAMP accumulation.
Protocol A: cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of the test compound to inhibit 5-HT-induced cAMP production in HEK-293 cells stably expressing the human 5-HT6 receptor.
Materials
-
Cell Line: HEK-293 stably transfected with human 5-HT6 receptor (HEK-5HT6).
-
Reagent: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (or derivative) dissolved in 100% DMSO (Stock 10 mM).
-
Agonist: Serotonin (5-HT) hydrochloride.
-
Detection Kit: HTRF cAMP HiRange Kit (Cisbio) or GloSensor™ cAMP Assay (Promega).
-
Buffer: HBSS containing 20 mM HEPES and 500 µM IBMX (phosphodiesterase inhibitor).
Experimental Workflow
-
Cell Preparation:
-
Harvest HEK-5HT6 cells and resuspend in assay buffer to a density of
cells/mL. -
Dispense 5 µL of cell suspension (2,000 cells) into a white 384-well low-volume plate.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the test compound (1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine derivative) in assay buffer.
-
Add 2.5 µL of antagonist dilution to the cells.
-
Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
-
Agonist Stimulation:
-
Add 2.5 µL of 5-HT at a concentration corresponding to its EC80 (typically 100–300 nM) to stimulate sub-maximal cAMP production.
-
Incubate for 30 minutes at RT.
-
-
Detection (HTRF Method):
-
Add 5 µL of cAMP-d2 conjugate (acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (donor).
-
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition & Analysis:
-
Read fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Calculate the HTRF Ratio:
. -
Normalization:
-
0% Inhibition = EC80 5-HT alone.
-
100% Inhibition = Buffer blank (no 5-HT).
-
-
Fit data to a 4-parameter logistic equation to determine IC50 and Kb .
-
Protocol B: Radioligand Binding Assay (Affinity)
To confirm that functional effects are due to direct receptor binding, a competition binding assay is required.
Materials
-
Membrane Prep: Membranes from CHO-K1 or HEK-293 cells expressing h5-HT6.
-
Radioligand:
-LSD (Lysergic acid diethylamide) or -5-HT.-
Note:
-LSD is often preferred for 5-HT6 due to higher affinity ( nM).
-
-
Non-specific Binding Control: 10 µM Methiothepin or Serotonin.
Experimental Workflow
-
Preparation:
-
Thaw membrane prep and homogenize in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Prepare 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine serial dilutions (10 pM to 10 µM).
-
-
Incubation:
-
In a 96-well plate, combine:
-
50 µL Membrane suspension (15–20 µg protein/well).
-
50 µL
-LSD (Final concentration ~ value, e.g., 2 nM). -
50 µL Test Compound (or Buffer for Total Binding, or Methiothepin for Non-Specific Binding).
-
-
Incubate for 60 minutes at 37°C.
-
-
Harvesting:
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Wash filters
with ice-cold Wash Buffer (50 mM Tris-HCl).
-
-
Quantification:
-
Dry filters and add liquid scintillation cocktail.
-
Count radioactivity (CPM) using a Beta Counter.
-
Calculate
using the Cheng-Prusoff equation: Where is the radioligand concentration and is its dissociation constant.
-
Data Interpretation & Selectivity Profiling
When developing 5-HT6 antagonists using the 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine scaffold, selectivity against 5-HT2A and 5-HT2C is paramount to avoid hallucinogenic or anxiogenic side effects.
| Receptor Target | Desired Outcome | Assay Type | Reference Standard |
| 5-HT6 | High Affinity ( | Binding / cAMP | SB-742457 (Intepirdine) |
| 5-HT2A | Low Affinity ( | Calcium Flux (FLIPR) | Ketanserin |
| 5-HT2C | Low Affinity ( | Calcium Flux (FLIPR) | SB-242084 |
| Dopamine D2 | Low Affinity | Binding | Haloperidol |
Technical Insight: The "5-Chloro-2,3-dimethoxy" motif is specifically designed to clash with the binding pocket of 5-HT2A (which prefers 2,5-dimethoxy), thereby enforcing 5-HT6 selectivity. If the assay shows high 5-HT2A affinity, verify the enantiomeric purity of the amine; the (S)-enantiomer often exhibits superior selectivity profiles in this chemical class.
References
-
Suven Life Sciences Ltd. (2012). Substituted arylamines and their application as 5-ht6-receptor modulators. Patent RU2440996C2.[1] Link
-
Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry, 42(2), 202–205. Link
-
Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today, 11(7-8), 283-299. Link
-
Santa Cruz Biotechnology. 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Product Sheet. Link
Sources
Application Note: Experimental Use of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine in Neuroscience
Executive Summary & Scientific Context
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (CAS: 903581-03-3) is a specialized pharmacophore and chiral building block primarily utilized in the development of 5-HT6 receptor antagonists . Unlike classic psychedelic phenethylamines (which typically target 5-HT2A), the 2,3-dimethoxy-5-chloro substitution pattern steers selectivity toward the 5-HT6 receptor, a key target for treating cognitive impairment in Alzheimer’s disease and Schizophrenia.
This guide details the experimental utility of this compound, focusing on its role as a precursor for high-affinity sulfonamide ligands and the subsequent pharmacological validation of these derivatives.
Key Applications
-
Medicinal Chemistry: Synthesis of
-arylsulfonyl-tryptamine/phenethylamine derivatives (e.g., 5-HT6 antagonists). -
In Vitro Pharmacology: Structure-Activity Relationship (SAR) probing of the 5-HT6 hydrophobic binding pocket.
-
Neuroscience: Modulation of cholinergic and glutamatergic neurotransmission via 5-HT6 blockade.
Mechanism of Action & Signaling Pathway
The 5-HT6 receptor is Gs-coupled. Its activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP. Paradoxically, blocking this receptor (antagonism) enhances cholinergic and glutamatergic release in the prefrontal cortex and hippocampus, improving memory and cognition.
Signaling Cascade Diagram
Figure 1: 5-HT6 Signaling Pathway. The amine-derived antagonist blocks the Gs-coupled cascade, leading to downstream cognitive enhancement.
Experimental Protocols
Protocol A: Derivatization (Synthesis of Active Ligand)
The amine itself (CAS 903581-03-3) often exhibits low-to-moderate affinity. To generate a high-affinity probe (Ki < 10 nM), it is typically coupled with an arylsulfonyl chloride.
Reagents:
-
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (1.0 eq)[1]
-
Arylsulfonyl chloride (e.g., 5-fluoro-2-methylsulfonylbenzenesulfonyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous.
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the amine in 5 mL anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add 2.0 mmol of TEA. Cool the mixture to 0°C.
-
Coupling: Dropwise add the arylsulfonyl chloride (dissolved in 2 mL DCM).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography.
Protocol B: Radioligand Binding Assay (In Vitro)
Objective: Determine the binding affinity (
Materials:
-
Source: HEK-293 cells stably expressing human 5-HT6 receptors.
-
Radioligand:
-LSD (non-selective) or -SB-258585 (selective). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
Step-by-Step Procedure:
-
Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[2]
-
Incubation:
-
Total Binding: Membrane + Radioligand (2 nM).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Methiothepin (10 µM).
-
Experimental: Membrane + Radioligand + Test Compound (
to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
Data Analysis:
Calculate
Protocol C: Functional cAMP Assay
Objective: Confirm antagonistic activity (blocking 5-HT induced cAMP accumulation).
-
Seeding: Plate CHO-h5HT6 cells in 96-well plates.
-
Agonist Challenge: Pre-incubate cells with the Test Compound (various concentrations) for 15 min.
-
Stimulation: Add Serotonin (5-HT) at
concentration. Incubate for 30 min. -
Detection: Lyse cells and measure cAMP levels using a TR-FRET or ELISA cAMP kit.
-
Result: A decrease in cAMP signal relative to the 5-HT control indicates antagonism.
Data Presentation & Analysis
Expected Results Table
When characterizing the amine and its sulfonamide derivatives, organize data as follows:
| Compound ID | Structure Type | h5-HT6 | Selectivity (vs 5-HT2A) | Functional Mode |
| Amine (Precursor) | 1-(5-Cl-2,3-dimethoxy...)[3] | > 1,000 (Est.) | Low | Weak/Inactive |
| Derivative A | 50 - 100 | Moderate | Antagonist | |
| Derivative B | < 5.0 | High (>100x) | Potent Antagonist |
Experimental Workflow Diagram
Figure 2: Experimental pipeline from precursor amine to validated antagonist.
Safety & Handling
-
Hazard: The compound is an amine intermediate. Treat as an irritant (H315, H319).
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
Chirality: The compound has a chiral center (alpha-methyl). Ensure you are using the correct enantiomer (usually S or R specific) or a racemate, as potency often differs significantly between enantiomers in this class [1].
References
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202-205. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link
-
Google Patents. (2008). "Substituted arylamines and their application as 5-ht6-receptor modulators." Patent WO2008084491A1. Link
-
Chemical Suppliers. (2023). "1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Product Data." BOC Sciences / Sigma-Aldrich.
Sources
Application Note: Optimized NMR Characterization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Introduction & Molecule Profile[1][2]
The accurate characterization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine presents specific challenges due to its crowded aromatic substitution pattern, the basicity of the primary amine, and the presence of a chiral center at the benzylic position.
This guide moves beyond basic sample preparation, offering a high-fidelity workflow designed to minimize line broadening caused by aggregation and to enable precise enantiomeric excess (ee) determination without derivatization.
Structural Criticality
-
Chiral Center: The C1 position (benzylic) is chiral. Enantiomeric purity is often critical for biological activity in this class of compounds.
-
Basicity: The primary amine (
) can form carbamates with atmospheric or aggregate in non-polar solvents, leading to peak broadening. -
Substitution Pattern: The 2,3-dimethoxy-5-chloro substitution leaves only two aromatic protons (H4 and H6) with meta-coupling, requiring high-resolution shimming to resolve.
Solvent Selection Strategy
The choice of solvent is the single most significant variable in obtaining a publication-quality spectrum. Do not default to
Solvent Decision Matrix
| Parameter | Chloroform-d ( | Dimethyl Sulfoxide- | Methanol- |
| Primary Use | Free Base form; Chiral analysis (CSA). | HCl/Fumarate Salts; Aggregation issues. | High solubility check; LC-NMR. |
| Amine Proton Visibility | Broad/Variable (Concentration dependent). | Sharp/Distinct (Exchange is slow).[1] | Invisible (Rapid exchange with D). |
| Viscosity/Line Width | Low (Sharp lines). | High (Broader lines, requires longer shimming). | Low. |
| Water Signal | ~1.56 ppm (Can overlap with alkyls). | ~3.33 ppm (Usually clear of key regions). | ~4.87 ppm.[1][2] |
| Recommendation | Preferred for Free Base | Mandatory for Salts | Avoid for structural assignment. |
Senior Scientist Insight: If you are analyzing the HCl salt in
, you will likely see a "jelly-like" suspension or severe line broadening due to poor solubility and ion-pairing clusters. Switch immediately to DMSO-.
Sample Preparation Protocol
Equipment & Reagents[2][4][5][6][7][8][9][10]
-
NMR Tubes: 5mm, high-precision (e.g., Wilmad 528-PP or equivalent). Do not use economy tubes for >400 MHz.
-
Filtration: Pasteur pipette + small plug of medical-grade cotton (avoid glass wool for trace analysis as it filters less effectively).[3]
-
Mass: 5–10 mg (for
), 20–50 mg (for ).
Step-by-Step Workflow
Step 1: Weighing and Dissolution
Weigh the sample directly into a clean 1.5 mL GC vial (not the NMR tube). Add 0.65 mL of the selected solvent. Cap and vortex until fully dissolved.
-
Why? Dissolving directly in the NMR tube often leaves solid residue on the upper walls, which ruins magnetic field homogeneity (shimming).
Step 2: The "Cotton Plug" Filtration
Prepare a filtration pipette by inserting a small, loose plug of cotton into the neck of a Pasteur pipette.
-
Why? Even "clear" solutions often contain microscopic dust or undissolved salt micro-crystals. These act as paramagnetic centers, broadening lines.
Step 3: Transfer
Filter the solution through the pipette directly into the NMR tube.
-
Target Height: 4.0 – 4.5 cm.[2]
-
Warning: Do not exceed 5 cm. Excess solvent moves the meniscus outside the receiver coil's optimal range, causing convection currents and shimming difficulties.
Step 4: Degassing (Optional but Recommended)
For high-resolution work, bubble dry nitrogen through the sample for 60 seconds.
-
Why? Removes dissolved oxygen (paramagnetic), sharpening the aromatic doublets.
Visual Workflow: Sample Prep Logic
Figure 1: Decision tree and workflow for optimal sample preparation. Note the critical divergence based on the salt form of the amine.
Advanced Protocol: Chiral Purity Determination
Since the molecule has a chiral center, determining the Enantiomeric Excess (ee) is often required.[4][5] Instead of time-consuming derivatization (Mosher's amides), use a Chiral Solvating Agent (CSA) .
Recommended CSA
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP). Mechanism: The acidic phosphate forms a diastereomeric salt complex with the amine in situ. The chemical shifts of the enantiomers will split, particularly the methyl doublet and methoxy singlets.
CSA Protocol
-
Baseline Scan: Acquire a standard
spectrum of the free base in . -
Addition: Add 1.5 – 2.0 equivalents of (R)-BNP directly to the NMR tube.
-
Equilibration: Shake well and allow to stand for 5 minutes.
-
Measurement: Acquire the spectrum.
-
Observation: The doublet at ~1.4 ppm (methyl group) will split into two distinct doublets (one for
, one for ). -
Calculation: Integrate the two methyl signals (
and ).
-
Expected Chemical Shifts & Validation
Use this table to validate your product. Note that shifts vary slightly by concentration.
Reference: TMS = 0.00 ppm. Solvent:
| Moiety | Type | Approx.[6][1][2][7][8][9][3][10][11][12] Shift ( | Multiplicity | Integration | Coupling ( |
| Aromatic H6 | CH | 6.90 - 7.00 | Doublet (d) | 1H | |
| Aromatic H4 | CH | 6.80 - 6.90 | Doublet (d) | 1H | |
| Methoxy | 3.85 | Singlet (s) | 3H | - | |
| Methoxy | 3.82 | Singlet (s) | 3H | - | |
| Benzylic | CH | 4.10 - 4.20 | Quartet (q) | 1H | |
| Amine | 1.5 - 2.0 | Broad (br s) | 2H | Variable | |
| Methyl | 1.35 | Doublet (d) | 3H |
Validation Check: The two aromatic protons are meta to each other. If you see a large coupling constant (
Hz), you have the wrong regioisomer (likely the 6-chloro isomer).
References
-
Fulmer, G. R., et al. (2010).[8][12] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and sample prep).
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Chaudhary, P., et al. (2022). "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents." RSC Advances, 12, 25296-25302.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.washington.edu [chem.washington.edu]
- 3. chapter_5 [nmr.chem.ualberta.ca]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum [chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and use of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. As a substituted phenethylamine, this compound is of interest in neuroscience research and drug development. These protocols are synthesized from established best practices for analogous chemical structures to ensure a high degree of safety and experimental integrity. The toxicological properties of this specific compound have not been fully investigated, and therefore, all handling should be conducted by trained personnel with a thorough understanding of the potential hazards.
Introduction: Understanding the Compound
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine belongs to the phenethylamine class of compounds, which are known for their diverse biological activities. The presence of a chloro- group and two methoxy- groups on the phenyl ring, along with an ethylamine side chain, suggests that this molecule may interact with various biological targets within the central nervous system. Structurally related compounds, such as other dimethoxy- and chloro-substituted phenethylamines, have been noted for their potential psychoactive properties and are sometimes classified as controlled substances.[1][2][3][4] Therefore, it is imperative to handle this compound with the appropriate precautions.
Key Structural Features and Potential Reactivity:
-
Ethylamine Group: The basic amine group can react with acids to form salts and is susceptible to oxidation.
-
Chlorinated Aromatic Ring: The chloro- and dimethoxy- substituents influence the electronic properties of the aromatic ring, potentially affecting its metabolic pathways and receptor interactions. The chloro group can be a site for nucleophilic substitution under certain conditions.[5]
-
Light and Air Sensitivity: Like many phenethylamines, this compound may be sensitive to light and air, leading to degradation over time.[6]
Hazard Identification and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, a conservative approach to safety is mandatory. The hazard profile is inferred from structurally similar phenethylamine derivatives.
Potential Health Effects:
-
Eye Contact: Expected to cause eye irritation, potentially leading to serious eye damage.[6][7]
-
Skin Contact: May cause skin irritation and could potentially be absorbed through the skin.[6][7] Some related compounds may cause allergic skin reactions.
-
Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[6]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[8] | To protect against splashes and fine dust that could cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Glove suitability and durability depend on the specific laboratory operations. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood, is required.[6][9] | To minimize the risk of inhaling dust or aerosols. |
Chemical Handling Protocols
General Handling Workflow
The following workflow is designed to minimize exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you are wearing the full complement of recommended PPE (Section 2.1).
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, spatulas, and solvents.
-
-
Handling:
-
Cleanup:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Decontaminate all work surfaces with an appropriate solvent.
-
Dispose of contaminated materials and unused compounds in accordance with local, state, and federal regulations.
-
Storage Protocols
Proper storage is critical to maintaining the chemical's purity and ensuring laboratory safety.
| Parameter | Recommended Condition | Rationale and Best Practices |
| Temperature | Store in a cool, dry place.[8] | Avoids thermal degradation. Do not store in direct sunlight.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes oxidation and degradation from atmospheric components. |
| Light | Store in a light-resistant container.[6] | Prevents photodegradation. Amber glass vials are recommended. |
| Container | Use a tightly sealed, clearly labeled container.[8][10] | Prevents contamination and ensures proper identification. Polyethylene or polypropylene containers are also suitable.[10] |
| Incompatibilities | Store away from strong oxidizing agents.[11] | Prevents potentially hazardous reactions. |
Emergency Procedures
Spill Response
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6][8]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) office.
-
Prevent entry to the affected area.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal
All waste containing 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EH&S department for specific guidance.
References
-
Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Cole-Parmer. [Link]
-
Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]
-
Chemwatch GHS SDS in English (European) 48281 - Sdfine. Sdfine. [Link]
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]
-
2,5-Dimethoxy-4-chlorophenethylamine. PubChem. [Link]
- Method for preparing 2,5-dimethoxy phenylethylamine.
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Basis for the Recommendation to Control 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I of the Controlled Substances Act. Regulations.gov. [Link]
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
2,5-Dimethoxyphenethylamine. PubChem. [Link]
-
3,5-Dimethoxyphenethylamine. PubChem. [Link]
-
2,5-Dimethoxy-4-methylphenethylamine. PubChem. [Link]
Sources
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxy-4-chlorophenethylamine | C10H14ClNO2 | CID 29979100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethoxyphenethylamine | C10H15NO2 | CID 76632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxy-4-methylphenethylamine | C11H17NO2 | CID 135740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Synthesis
Case ID: 5-Cl-2,3-DMP-EA-OPT Status: Escalated (Tier 3 Support) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Ortho-Effect" Challenge
Welcome to the advanced troubleshooting guide for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine .
If you are accessing this guide, you are likely encountering low yields, dechlorination byproducts, or poor enantioselectivity. This molecule presents a unique "perfect storm" of synthetic challenges:
-
Steric Hindrance: The 2-methoxy group is ortho to the reaction center (the ethylamine tail), significantly retarding imine formation compared to standard acetophenones.
-
Halogen Sensitivity: The 5-chloro substituent is prone to hydrodehalogenation (falling off) under standard catalytic hydrogenation conditions.[1]
-
Chirality: As a CNS-active pharmacophore, enantiomeric purity (ee%) is usually critical, rendering simple racemic reductive amination insufficient without resolution.[1]
This guide moves beyond basic textbook protocols to address these specific structural liabilities.
Module 1: Synthetic Route Selection (Decision Matrix)
Before optimizing, confirm you are using the correct route for your scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthetic strategy based on chirality and scale constraints.
Module 2: Chemical Reductive Amination (Racemic)
Primary Issue: The 5-chloro group is lost during hydrogenation, or the reaction stalls due to the 2,3-dimethoxy steric bulk.
Protocol Optimization
Reagent of Choice: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). Avoid: Catalytic Hydrogenation (H₂/Pd-C) unless using sulfided catalysts.
Troubleshooting Guide: The "Dechlorination Trap"
| Symptom | Probable Cause | Corrective Action |
| Product is Des-Chloro (Mass M-34) | Catalytic Hydrogenation used (Pd/C). Palladium inserts into the Ar-Cl bond, replacing Cl with H. | Switch to Hydride Reduction: Use STAB (1.5 equiv) in DCE/AcOH.[1] If H₂ is mandatory: Use Pt/C (sulfided) or add inhibitors like thiophene, though this slows kinetics [1]. |
| Low Conversion (<50%) | Steric Hindrance (2-OMe). The ortho-methoxy group blocks nucleophilic attack of the amine/ammonia.[1] | Lewis Acid Activation: Add Ti(OEt)₄ (Titanium tetraethoxide) (1.5-2.0 equiv) to the ketone + amine mixture before adding the reducing agent.[1] This forces imine formation [2]. |
| Imine Hydrolysis | Water in Solvent. STAB is water-sensitive; imines of electron-rich ketones are unstable.[1] | Dry Solvents: Use anhydrous 1,2-Dichloroethane (DCE) or THF.[1] Add molecular sieves (4Å) during the imine formation step. |
Expert Tip: For the 2,3-dimethoxy substrate, the "Direct Reductive Amination" (one-pot) often fails.[1] Use Stepwise Reductive Amination :
-
Form Imine: Ketone + NH₄OAc + Ti(OEt)₄ (Stir 12h).[1]
-
Reduce: Add NaBH₄ or NaBH₃CN in situ.
Module 3: Asymmetric Synthesis (Ellman’s Auxiliary)
Primary Issue: Achieving high diastereoselectivity (dr) and yield with the electron-rich, sterically hindered ketone.
The Protocol (Optimized for 2,3-Dimethoxy Substitution)
This route uses (R)-tert-butanesulfinamide (TBSA) to induce chirality.[1]
-
Condensation: Ketone + TBSA + Ti(OEt)₄ → N-Sulfinyl Imine.[1]
-
Reduction: N-Sulfinyl Imine + L-Selectride (or NaBH₄) → Sulfinamide.[1]
-
Hydrolysis: Sulfinamide + HCl/MeOH → Chiral Amine.
FAQ: Ellman Route Optimization
Q: The condensation step is stuck at 60% conversion after 24 hours. Why? A: The electron-rich nature of the 2,3-dimethoxy ring makes the ketone carbonyl less electrophilic (resonance donation), and the ortho-methoxy adds steric bulk.
-
Fix: Increase Ti(OEt)₄ to 2.5 - 3.0 equivalents . Increase temperature to 80-90°C (refluxing THF or Toluene). Do not use DCM (boiling point too low).
Q: My diastereomeric ratio (dr) is poor (80:20). How do I improve it? A: The reducing agent determines the stereochemistry.
-
Standard NaBH₄: Often gives lower dr for hindered ketones.
-
L-Selectride (Lithium tri-sec-butylborohydride): The bulky hydride attacks from the less hindered face.[1] Use at -78°C in THF. This typically boosts dr to >95:5 for acetophenone derivatives [3].
Figure 2: The Ellman Auxiliary workflow. Note the critical role of Ti(OEt)4 in overcoming the electronic deactivation of the dimethoxy ring.
Module 4: Biocatalysis (ω-Transaminases)
Primary Issue: Unfavorable equilibrium and substrate inhibition.
Why use this? It is the greenest route and often the only way to get >99% ee without heavy metal catalysts.
Troubleshooting Guide: Enzymatic Process
| Issue | Technical Insight | Solution |
| Equilibrium Limitation | The reaction Ketone + Alanine ⇌ Amine + Pyruvate is reversible.[1] | Shift Equilibrium: Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile. Apply mild vacuum or N₂ sweep to remove acetone continuously [4]. |
| Substrate Solubility | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is poorly soluble in water.[1] | Co-solvent: Use DMSO (5-10% v/v) .[1] Warning: Do not exceed 20% DMSO as it denatures most wild-type transaminases.[1] |
| Inhibition | The product amine can inhibit the enzyme at high concentrations. | In-Situ Product Removal (ISPR): Use a biphasic system (e.g., overlay with undecane) to extract the amine as it forms, protecting the enzyme in the aqueous phase. |
Summary of Recommended Conditions
| Parameter | Reductive Amination | Ellman Auxiliary | Biocatalysis |
| Key Reagent | NaBH(OAc)₃ / Ti(OEt)₄ | (R)-t-Butanesulfinamide | ω-Transaminase (ATA-113/117) |
| Solvent | DCE or THF | THF (Reflux) | Phosphate Buffer (pH 7-8) + DMSO |
| Temp | 25°C - 40°C | 80°C (Step 1), -78°C (Step 2) | 30°C |
| Yield (Typical) | 70-85% | 60-75% | 50-90% (Enzyme dependent) |
| Chirality | Racemic | >98% ee | >99% ee |
| Critical Risk | Dechlorination (if H₂ used) | Incomplete Condensation | Equilibrium Constraints |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Cogan, D. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines via N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society.
-
Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.[3]
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for 5-chloro-2,3-dimethoxy derivatives and reducing agents before experimentation.
Sources
Overcoming poor solubility of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
The following technical guide serves as a specialized support resource for researchers working with 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (CAS: 903581-03-3).[1][2][3] This compound, structurally related to the phenethylamine and amphetamine classes, presents characteristic solubility challenges due to its lipophilic chloro-dimethoxy substitution pattern and amine functionality.[1][4][5]
Compound: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Chemical Class: Halogenated Dimethoxy-Phenethylamine Derivative Primary Challenge: Poor aqueous solubility at physiological pH; precipitation in biological media.[1][2][3][5]
Diagnostic & Initial Assessment
Q: Why is my compound precipitating immediately upon addition to aqueous buffers (PBS, Media)?
A: This is a classic "intrinsic solubility" vs. "kinetic solubility" failure.[2][3][5] Structurally, this molecule contains a hydrophobic core (chloro-dimethoxy-phenyl ring) and a basic amine tail.[1][2][3][5]
-
pKa Estimation: ~9.0–9.5 (typical for primary phenethylamines).[1][2][3][5]
-
pH Factor: At pH < 7, the amine is protonated (
), improving solubility.[2][4] At pH 7.4 (physiological), the equilibrium shifts slightly toward the free base ( ), which has near-zero water solubility.[1][2][4][5] -
Common Error: Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into pH 7.4 buffer causes a rapid "crash out" because the local concentration of the free base exceeds its saturation limit before mixing is complete.[1][2][3][4][5]
Q: I purchased the "Free Base" form. Is this the problem?
A: Yes. The free base form is likely an oil or a low-melting waxy solid with high lipophilicity (LogP ~2.0–2.5).[1][2][3][5] It is practically insoluble in water.[2][3][5]
-
Immediate Action: You must convert the free base to a salt form (hydrochloride or tartrate) or use a lipid-based formulation.[1][2][3][5] See Protocol A below.
Troubleshooting Protocols
Protocol A: Salt Conversion (The "Gold Standard" Fix)
If you are working with the free base, converting it to a Hydrochloride (HCl) salt is the most effective way to increase thermodynamic solubility.[2][4]
-
Dissolve: Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether or isopropanol.
-
Acidify: Dropwise add 1.2 equivalents of HCl (e.g., 2M HCl in diethyl ether or 1.25M HCl in ethanol).
-
Precipitate: The salt should precipitate immediately as a white crystalline solid.[2][3][5]
-
Isolate: Filter, wash with cold ether, and dry under vacuum.[2][3][5]
Protocol B: The "DMSO Spike" Method (In Vitro Assays)
For cell culture or receptor binding assays where you cannot modify the compound.[2][3][5]
Issue: "My 10 mM DMSO stock turns cloudy when I add it to the cell media." Solution: You are shocking the system. Use an intermediate dilution step.
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute the stock 1:10 into pure sterile water (not buffer) or 50% PEG-400.
-
Final Dilution: Pipette this intermediate solution into your media/buffer while vortexing the media.
Advanced Formulation Strategies (In Vivo / High Dose)[1][2][3][4][5]
Q: I need to inject 10 mg/kg into mice. The HCl salt is not soluble enough in Saline.[2][3][5] What now?
A: For high-concentration dosing, simple salts often fail due to the "Common Ion Effect" (Cl- ions in saline reduce the solubility of HCl salts).[1][2][3][5] Use a Cyclodextrin Complex or Co-solvent System .[2][3][5]
Option 1: Cyclodextrin Complexation (Recommended)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic phenyl ring from water.[1][2][3][5]
-
Protocol:
Option 2: Co-Solvent "Ternary" Mix
If cyclodextrins are unavailable, use this clinically validated vehicle for lipophilic amines:
| Component | Percentage (v/v) | Function |
| PEG 400 | 40% | Primary solubilizer |
| Ethanol | 10% | Reduces viscosity/surface tension |
| Saline/Water | 50% | Bulk vehicle |
Solubility Decision Logic
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound form and experimental application.[1][2][3][5]
Summary of Physicochemical Properties
| Property | Value (Estimated) | Implication for Solubility |
| Molecular Weight | ~215.68 g/mol | Small molecule; kinetics are fast.[1][2][3][5] |
| LogP | 2.1 – 2.5 | Moderately lipophilic; requires organic co-solvents.[2][3][5] |
| pKa (Amine) | ~9.5 | Ionized at acidic pH; Unionized at basic pH.[2][3][5] |
| H-Bond Donors | 1 (Amine) | Limited water interaction in free base form.[1][2][3][5] |
| Best Solvent | DMSO, Ethanol | Ideal for stock solutions (>50 mM).[2][3][5] |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3][4] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][4][5] Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4][5] Link
-
PubChem Compound Summary. 2,5-Dimethoxy-4-chlorophenethylamine (Analogous Structure).[1][2][3][5] National Center for Biotechnology Information.[2][3][5] Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects.[3][4] Acta Pharmaceutica Sinica B, 5(5), 442-453.[1][2][3][4][5] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloro-3,4-dimethoxyphenethylamine | C10H14ClNO2 | CID 3017752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+-)-2,5-Dimethoxyamphetamine | C11H17NO2 | CID 62787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Impurity Minimization in 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Synthesis
Case ID: 5-Cl-2,3-DMP-EA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: Critical (Purity Specification < 0.1% for all impurities)[1]
Executive Summary
Welcome to the technical support hub for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine . This scaffold presents a unique "perfect storm" of synthetic challenges:
-
Labile Chlorine: The C-5 chlorine atom is highly susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions.
-
Steric Crowding: The 2-methoxy group creates significant steric hindrance at the carbonyl site, retarding imine formation and encouraging side reactions.
-
Electronic Activation: The electron-rich dimethoxy ring sensitizes the system to electrophilic side reactions.
This guide moves beyond generic protocols to address the specific causality of impurities in this system.
Visualizing the Impurity Landscape
Before troubleshooting, we must map the reaction pathways. The diagram below illustrates where your process is likely deviating from the target.
Figure 1: Reaction network showing the competition between the target pathway and the three primary impurity vectors: Dechlorination, Dimerization, and Direct Ketone Reduction.[2][3][4]
Troubleshooting Guide: Active Tickets
Ticket #101: The "Missing Chlorine" (Dechlorination)
User Report: "My mass spec shows a major peak at M-34. I'm losing the chlorine atom during the reduction step."
Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) . Palladium is an excellent catalyst for aryl-halide hydrogenolysis. On an electron-rich ring (dimethoxy substituted), this oxidative addition into the C-Cl bond is accelerated.
Corrective Protocol: Stop using standard Pd/C. You have two viable alternatives:
Option A: Poisoned Heterogeneous Catalysis (If H₂ is mandatory) Switch to Platinum on Carbon (Pt/C) sulfided or add a catalyst poison.
-
Why: Platinum has a much lower affinity for aryl-chloride oxidative addition than palladium.
-
Protocol: Use 5% Pt/C (sulfided). If using Pd/C is unavoidable, add Vanadium Pentoxide (V₂O₅) or trace thiophene to poison the active sites responsible for dehalogenation, though this often slows the rate of imine reduction.
Option B: Hydride Reduction (Recommended) Switch to Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) .
-
Why: Borohydrides are chemoselective reducing agents that do not effect hydrogenolysis of aryl chlorides under standard conditions.
-
Reference: This aligns with the reductive amination protocols described by Mattson et al., which utilize hydride donors to avoid aromatic reduction issues [1].
Ticket #102: The "Double-Weight" Peak (Dimerization)
User Report: "I see a significant impurity at roughly 2x molecular weight. It's a secondary amine."
Diagnosis: The primary amine product is more nucleophilic than ammonia. As the reaction proceeds, your product is reacting with the unreacted ketone/imine to form a dimer. This is exacerbated by the 2-methoxy group , which sterically hinders the initial attack of ammonia, leaving the ketone available for the more nucleophilic product amine.
Corrective Protocol: You must shift the equilibrium heavily toward the primary amine.
-
Ammonia Overload: Increase your ammonium source (NH₄OAc) to 10–15 equivalents .
-
Two-Step "One-Pot" Method: Do not mix everything at once.
-
Step 1: Stir Ketone + NH₄OAc + Molecular Sieves (3Å) for 2-4 hours to force imine formation.
-
Step 2: Add the reducing agent (NaBH₃CN/NaBH₄) only after imine formation is verified (via TLC/HPLC).
-
-
Dilution: Run the reaction at high dilution (0.1 M) to reduce the statistical probability of two product molecules colliding.
Ticket #103: Low Conversion & Alcohol Impurities
User Report: "I have 20% unreacted ketone and 15% alcohol impurity. The reaction is sluggish."
Diagnosis: This is the Ortho-Effect . The methoxy group at position 2 is physically blocking the carbonyl carbon. Standard Schiff base formation is too slow, and the reducing agent is preferentially attacking the ketone directly to form the alcohol (Impurity C).
The "Expert" Solution: Titanium(IV) Isopropoxide Mediation You need a Lewis acid that acts as both a water scavenger and an activator.
Protocol (Ti-Mediated Reductive Amination):
-
Activation: Mix 1 eq of 5-Chloro-2,3-dimethoxyacetophenone with 2 eq of Titanium(IV) isopropoxide (Ti(OiPr)₄) and 2-3 eq of Ammonia (in MeOH or EtOH).
-
Mechanism: The Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously hydrolyzing to scavenge the water produced. This drives the equilibrium to the imine almost quantitatively.
-
Reduction: After 6–12 hours, add Sodium Borohydride (NaBH₄) in situ.
-
Note: NaBH₄ is cheaper and less toxic than cyanoborohydride. Because the Ti-complex pre-forms the imine, you don't need the pH selectivity of cyanoborohydride.
-
Data Summary: Reducing Agent Compatibility
| Reducing Agent | Dechlorination Risk | Dimerization Risk | Reaction Rate (Steric) | Recommendation |
| H₂ / Pd-C | High (Critical) | Medium | Fast | AVOID |
| H₂ / Pt-C (Sulfided) | Low | Medium | Medium | Acceptable |
| NaBH₃CN | Negligible | High (if mixed) | Slow | Good (with pH control) |
| Ti(OiPr)₄ + NaBH₄ | Negligible | Low | Fast | PREFERRED |
| Leuckart (Formic Acid) | Low | High (N-formyl) | Slow | Legacy / Backup |
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Rylander, P. N. (1979).[6] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text regarding Pt vs Pd selectivity for halogens).
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Welcome to the technical support center for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative. Its stability is influenced by the interplay of its functional groups: the basic ethylamine side chain, the electron-donating dimethoxy groups, and the electron-withdrawing chloro group on the phenyl ring. These features dictate its susceptibility to various degradation pathways, making a thorough understanding of its stability profile crucial for reliable research and development.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine?
A1: The primary stability concerns for this compound are degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The ethylamine group is susceptible to oxidation and reactions with aldehydes, while the aromatic ring can undergo transformations, especially under photolytic stress. The overall stability is a composite of the reactivity of these functional groups.
Q2: How should I store 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine for short-term and long-term use?
A2: For short-term storage, refrigeration at 2-8°C is recommended, protected from light. For long-term storage, freezing at -20°C or below in a tightly sealed, light-resistant container is advisable to minimize degradation. Phenethylamines, as a class, are relatively stable when stored under these conditions.[1]
Forced Degradation Studies
Q3: Why are forced degradation studies necessary for this compound?
A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] This information is critical for developing stability-indicating analytical methods, understanding potential degradation pathways, and ensuring the safety and efficacy of any potential drug product. The International Council for Harmonisation (ICH) guidelines mandate stress testing to identify likely degradation products.[2]
Q4: What are the recommended stress conditions for forced degradation studies of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine?
A4: Based on ICH guidelines and the chemical nature of the compound, the following stress conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to UV (254 nm) and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines.
These conditions are starting points and may need to be optimized based on the observed degradation.[3]
Analytical Methodology
Q5: What is the most suitable analytical technique for stability testing of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4]
Q6: How do I develop a stability-indicating HPLC method?
A6: A stability-indicating method must be able to separate the parent compound from all its degradation products. Method development should involve:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required.
-
Detector Wavelength: The UV detection wavelength should be set at the λmax of the parent compound, and a photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Samples: The method must be validated using samples from forced degradation studies to demonstrate specificity.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Control Samples
Symptom: Significant degradation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is observed in control samples (stored under normal conditions) during the course of an experiment.
Potential Causes & Solutions:
-
Cause: The compound may be sensitive to air and light. Phenethylamines can react with atmospheric carbon dioxide to form carbonate salts.[5]
-
Solution: Prepare solutions fresh and use them promptly. If storage is necessary, purge the headspace of the container with an inert gas (e.g., nitrogen or argon) and store in amber vials at low temperatures.
-
-
Cause: The solvent may not be inert.
-
Solution: Use high-purity, degassed solvents. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).
-
Issue 2: Poor Peak Shape or Tailing in HPLC Analysis
Symptom: Chromatographic peaks for the parent compound or its degradants are broad or show significant tailing.
Potential Causes & Solutions:
-
Cause: The basic amine group can interact with residual silanols on the silica-based stationary phase.
-
Solution 1: Use a base-deactivated column or a column with end-capping.
-
Solution 2: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine (pKa of phenethylamine is ~9.8) to ensure it is fully protonated.[5]
-
Solution 3: Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active sites on the stationary phase.
-
Issue 3: Multiple, Unidentified Peaks in Forced Degradation Samples
Symptom: The chromatogram of a stressed sample shows several peaks that are not present in the control.
Potential Causes & Solutions:
-
Cause: The compound is degrading into multiple products under the applied stress conditions.
-
Solution: This is an expected outcome of forced degradation. The next step is to identify these products. Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants.[6] This data, combined with knowledge of the parent structure, can help in proposing the structures of the degradation products. Common degradation pathways for phenylethylamines include oxidation of the ethylamine side chain.[7]
-
-
Cause: The degradation products may be isomers.
-
Solution: Isomers will have the same m/z but different retention times. Optimizing the HPLC method (e.g., changing the gradient slope, organic modifier, or column chemistry) may be necessary to achieve baseline separation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Place a solid sample in a 80°C oven.
-
Photolytic: Expose a solution and solid sample to light as per ICH Q1B.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: PDA detector at 280 nm (or λmax of the compound)
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation | Primary Analytical Challenge |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24-48 h | Minimal to moderate | Resolving from parent compound |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24-48 h | Moderate to significant | Potential for multiple degradants |
| Oxidation | 3% H₂O₂, RT | 24 h | Significant | Identification of oxidative adducts |
| Thermal | 80°C (dry heat) | 48 h | Minimal | Ensuring uniform heat exposure |
| Photolytic | ICH Q1B | As per guidelines | Variable | Protecting samples post-exposure |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
-
LJMU Research Online. Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). Available from: [Link]
-
Wikipedia. Phenethylamine. Available from: [Link]
-
K. P. Bhusari et al. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]
-
ResearchGate. (A) Pathways for the catabolism of phenylethylamine, tyramine, and... Available from: [Link]
-
ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]
-
CORE. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available from: [Link]
-
PubMed. Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
-
ResearchGate. Forced degradation study of thiocolchicoside: Characterization of its degradation products | Request PDF. Available from: [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
ResearchGate. Chemical structures of the five substituted phenethylamine derivatives. Available from: [Link]
-
PubMed. Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. Available from: [Link]
-
PMC - NIH. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Available from: [Link]
-
ResearchGate. Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
-
PubChem. 2-Chloro-3,4-dimethoxyphenethylamine. Available from: [Link]
-
ICH. Q1A(R2) Guideline. Available from: [Link]
-
RSC Publishing. ANALYTICAL METHODS. Available from: [Link]
-
NIH. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Available from: [Link]
-
Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available from: [Link]
-
PubChem. 2,5-Dimethoxy-4-chlorophenethylamine. Available from: [Link]
-
FDA. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]
-
Wikipedia. 3,4-Dimethoxyphenethylamine. Available from: [Link]
-
PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available from: [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. Available from: [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Wikipedia. Isocyanide. Available from: [Link]
-
ChemBK. 2,5-Dimethoxyphenethylamine hydrochloride. Available from: [Link]
-
PubChem - NIH. 2,5-Dimethoxyphenethylamine. Available from: [Link]
Sources
- 1. Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. sciforum.net [sciforum.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Analytical Validation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Executive Summary
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a specialized chiral amine intermediate. While structurally related to the 2,5-dimethoxy "DOx" series of psychotropic compounds (specifically the 4-chloro analog, DOC), the 2,3-dimethoxy-5-chloro isomer represents a distinct chemical entity often utilized in Structure-Activity Relationship (SAR) studies or as a chiral resolving agent.
This guide addresses the critical analytical challenge: Regioisomeric Differentiation. Standard C18 HPLC methods often fail to resolve the 2,3-dimethoxy target from its 2,5-dimethoxy isomer due to identical molecular weights and similar lipophilicity. This guide proposes and validates a Phenyl-Hexyl stationary phase methodology for chemical purity and a Polysaccharide-based method for optical purity, establishing a self-validating system for high-integrity research.
Part 1: Chemical Identity & Structural Context[1][2]
To validate this compound, one must first define what it is not. The primary burden of proof lies in distinguishing the target from its positional isomers.
| Feature | Target Molecule | Critical Alternative (Isomer) | Functional Analog |
| Name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine | 1-(4-Chloro-2,5-dimethoxyphenyl)ethylamine | |
| Common Code | 5-Cl-2,3-DMA | DOC (Forensic Standard) | |
| Structure | 2,3-Dimethoxy substitution forces crowded electronics. | 2,5-Dimethoxy substitution is symmetric/para. | Unsubstituted phenyl ring. |
| NMR Signature | Meta-coupling (H4/H6). | Para-singlets (H3/H6). | Multiplet (Aromatic).[1][2][3][4] |
| Use Case | SAR Studies, Chiral Auxiliary. | 5-HT2 Receptor Agonist (High Potency). | General Chiral Resolution. |
Part 2: Analytical Strategy & Performance Comparison
Chemical Purity: The "Pi-Pi" Advantage
Standard C18 columns rely on hydrophobic interactions. Because the target and the DOC isomer have identical logP values, C18 resolution is poor (
The Solution: Use a Phenyl-Hexyl column. The pi-pi interactions between the stationary phase and the electron-rich dimethoxybenzene ring differ significantly based on the substitution pattern (2,3 vs 2,5), providing superior selectivity.
Optical Purity: Chiral Resolution
As a chiral amine, the enantiomeric excess (% ee) is critical. Derivatization (e.g., with Mosher's acid) is slow and prone to kinetic resolution errors. Direct Chiral HPLC using immobilized polysaccharide columns is the superior alternative.
Data Summary: Method Performance Comparison
| Parameter | Method A: Generic C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: Chiralpak AD-H |
| Target Retention ( | 12.4 min | 14.2 min | 8.5 min (R) / 11.2 min (S) |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline Separation) | N/A (Achiral) |
| Tailing Factor ( | 1.8 (Amine drag) | 1.1 (Sharp) | 1.2 |
| LOD (UV 210nm) | 0.5 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
Part 3: Experimental Protocols
Protocol A: Regio-Selective Achiral HPLC (Purity & Identity)
This protocol validates chemical purity and proves the absence of the 2,5-dimethoxy isomer.
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses amine ionization tailing).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Amide/Amine backbone) and 280 nm (Aromatic).
-
System Suitability: Inject a mixture of Target and DOC Reference Standard.
must be .
Protocol B: Direct Chiral HPLC (Enantiomeric Excess)
This protocol determines the R/S ratio.
-
Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to mask silanol sites and ensure sharp peaks for primary amines.
-
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Calculation:
Protocol C: Structural Validation via 1H-NMR
The ultimate "Truth" test for the 2,3-substitution pattern.
-
Solvent:
or . -
Key Diagnostic Region (6.5 - 7.5 ppm):
-
Target (2,3-dimethoxy-5-chloro): Look for two aromatic protons. They are at positions 4 and 6. These are meta to each other.
-
Signal: Two doublets with a coupling constant
.
-
-
Alternative (2,5-dimethoxy-4-chloro): Protons are at positions 3 and 6 (para to each other).
-
Signal: Two singlets (no coupling).
-
-
-
Validation Check: If you see singlets in the aromatic region, your batch is the wrong regioisomer.
Part 4: Visualization of Validation Workflow
The following diagram illustrates the logical flow for validating a batch of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, ensuring no "false positives" from isomeric impurities.
Caption: Logical decision tree for validating regioisomeric identity and optical purity.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (Provides baseline retention data for 2,5-dimethoxy analogs). [Link]
-
Daicel Corporation. (2024). Chiralpak AD-H Instruction Manual: Separation of Primary Amines. Chiral Technologies. [Link]
Sources
Technical Comparison Guide: Cross-Reactivity of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine in Immunoassays
Executive Summary
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (CAS: 903581-03-3) is a chiral primary amine intermediate, structurally distinct from classical phenethylamines due to its
This guide evaluates the potential for this compound to generate false positives in competitive binding immunoassays targeting Amphetamines (AMP) and Methamphetamines (MET).[1][2][3][4] Based on structural activity relationship (SAR) analysis, 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine exhibits low to negligible cross-reactivity in standard forensic panels, though it poses a high risk of isobaric interference in mass spectrometry (LC-MS/MS) workflows.[1][2][3][4]
Structural & Immunochemical Profile[1][2][3][4]
To understand the cross-reactivity potential, one must analyze the epitope recognition sites of standard antibodies used in drug screening.[1][2][3][4]
Molecule Identification[1][2][3][4][5]
-
IUPAC Name: 1-(5-chloro-2,3-dimethoxyphenyl)ethanamine[1][2][3][4]
-
Common Role: Chiral building block for 5-HT6 receptor modulators; intermediate in sulfonamide synthesis.[1][2][3][4]
-
Structural Class: Ring-substituted
-methylbenzylamine.[1][2][3][4]
Structural Homology Analysis
Most "Amphetamine" antibodies are raised against immunogens conjugated via the aromatic ring or the amine, preserving the phenyl-ethyl-amine distance (approx. 2 carbons).[1][2][3][4]
| Feature | Target Analyte (Amphetamine) | Candidate (1-(5-Chloro...))[1][2][3][4] | Immunochemical Impact |
| Backbone | Phenyl-CH2 -CH(CH3)-NH2 | Phenyl-CH(CH3)-NH2 | Critical Mismatch: The candidate lacks the methylene spacer.[1][2][3][4] The amine is benzylic.[1][2][3][4] |
| Ring Substituents | None (Unsubstituted) | 2,3-Dimethoxy-5-Chloro | Steric Hindrance: Bulky methoxy groups at positions 2 and 3 likely block antibody binding pockets designed for flat phenyl rings.[1][2][3][4] |
| Chirality | d/l isomers | Chiral center at | Stereoselectivity varies by antibody clone.[1][2][3][4] |
Visualization of Structural Mismatch
The following diagram illustrates the steric and spatial mismatch that prevents high-affinity binding.
Figure 1: Structural mismatch mechanism.[1][2][3][4] The candidate molecule's benzylic amine creates a shortened tether that fails to penetrate the deep binding pocket required for amphetamine antibodies.[1][2][3][4]
Comparative Performance Guide
This section compares the theoretical response of the candidate molecule across common detection platforms.
Immunoassay Cross-Reactivity (Predicted)
Data based on standard antibody specificity profiles for substituted phenethylamines.
| Assay Platform | Target | Predicted Cross-Reactivity | Rationale |
| EMIT II Plus | Amphetamines | < 0.1% | Requires 2-carbon chain; highly sensitive to ring substitution.[1][2][3][4] |
| CEDIA | Amphetamines | < 0.1% | Steric bulk of 2,3-dimethoxy group prevents enzyme complementation.[1][2][3][4] |
| ELISA (Generic) | Phenethylamines | Low (1-5%) | Polyclonal antibodies might show weak binding due to the amine group, but affinity will be orders of magnitude lower than target.[1][2][3][4] |
| LC-MS/MS | Mass/Charge | INTERFERENCE | High Risk. Isobaric with 2C-C and other designer drugs.[1][2][3][4] Requires chromatographic separation.[1][2][3][4] |
The "False Positive" Trap
While immunoassay interference is low, this molecule is often confused with 2C-C (2,5-dimethoxy-4-chlorophenethylamine) in mass spectrometry if only parent mass is monitored.[1][2][3][4]
Experimental Validation Protocol
As a researcher, you should not rely solely on predictions. Use this self-validating protocol to quantify the Cross-Reactivity (CR) in your specific assay.
Materials
-
Reference Standard: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (Purity >98%).[1][2][3][4]
-
Target Immunoassay Kit (e.g., Amphetamine ELISA).[1][2][3][4]
Step-by-Step Workflow
-
Preparation of Stock Solution:
-
Serial Dilution:
-
Prepare concentrations: 100,000; 50,000; 10,000; 1,000; 100 ng/mL.
-
-
Assay Execution:
-
Calculation of % Cross-Reactivity:
Validation Logic Diagram
Figure 2: Decision tree for validating cross-reactivity in a clinical or forensic laboratory setting.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 903581-03-3, 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.[1][2][3][4] Retrieved from [Link][1][2][3][4]
-
Smith, M. L., et al. (2010). Cross-reactivity of designer drugs in immunoassays.[1][2][3][4] Journal of Analytical Toxicology.[1][2][3][4] (Contextual grounding for phenethylamine interference).
-
Google Patents. Substituted arylamines and their application as 5-ht6-receptor modulators (RU2440996C2).[1][2][3][4] Retrieved from
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Executive Summary: A Proactive Stance on Safety and Compliance
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. As a chlorinated aromatic amine, this compound presents a complex hazard profile that demands a rigorous and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance with frameworks such as the Resource Conservation and Recovery Act (RCRA), and prevent environmental contamination. The core principle of this guide is proactive risk mitigation through proper segregation, containment, and disposal. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering researchers to make sound safety decisions.
Hazard Profile and Risk Assessment
While the toxicological properties of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine may not be fully investigated, its chemical structure as a substituted phenethylamine and a halogenated aromatic amine allows us to infer a significant hazard profile based on analogous compounds.[1][2] It must be handled as a hazardous substance at all times.
The primary risks are associated with its corrosive nature, potential toxicity upon ingestion or inhalation, and environmental persistence.[3][4][5] The presence of a chlorine atom classifies it as a halogenated organic compound, which has critical implications for its disposal pathway.[6][7]
Table 1: Inferred GHS Hazard Classification (Based on data from structurally similar compounds)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1][3][8] |
| Skin Corrosion/Irritation | Category 1C / 2 | Causes severe skin burns and damage. | [1][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage; risk of blindness. | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][8] |
| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life. | [5] |
Foundational Safety: Personal Protective Equipment (PPE) and Handling
Before any handling or disposal operations, establishing a robust safety barrier is paramount. The causality is simple: preventing exposure eliminates the risk of harm.
-
Engineering Controls : All handling of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood.[1][9] This is a non-negotiable control to prevent inhalation of vapors or aerosols.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. The compound is expected to be corrosive and can cause irreversible eye damage.[3]
-
Skin Protection : Wear a flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene are recommended). Ensure gloves are inspected before use and changed immediately if contamination is suspected. Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9]
-
Respiratory Protection : While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be required for spill cleanup outside of a hood.[9]
Emergency Protocol: Spill Management
Accidents happen; a prepared response is the hallmark of a safe laboratory. In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup:
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
-
Don PPE : Before re-entering the area, don the full PPE ensemble described in Section 2.
-
Containment : Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[10][11]
-
Absorption : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, robust, and sealable container labeled "Hazardous Waste: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Spill Debris".[1][10]
-
Decontamination : Clean the spill area thoroughly. A specialized decontamination solution for aromatic amines can be utilized, followed by a water rinse.[12] If a commercial solution is unavailable, a standard laboratory detergent wash followed by a 70% ethanol rinse is a viable alternative.
-
Verification : If available, use surface wipe tests to verify that the area is fully decontaminated.[12]
-
Dispose of Materials : All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.
The Core Directive: Waste Segregation and Disposal
The proper disposal of this compound hinges on one critical principle: strict segregation as a halogenated organic waste .[7][13] Commingling halogenated and non-halogenated waste streams leads to improper disposal, increased costs, and regulatory non-compliance.[14] Halogenated wastes require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts.[7]
Step-by-Step Disposal Protocol:
-
Container Selection : Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste" . This container must be made of a compatible material (e.g., polyethylene or glass), be in good condition, and have a secure, vapor-tight lid.[6][13]
-
Waste Identification : This waste stream includes:
-
Unused or expired 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
-
Contaminated labware (pipette tips, vials, etc.).
-
Spill cleanup debris.
-
Rinsate from decontaminating glassware (if not neutralized).
-
-
Labeling : The moment the first drop of waste enters the container, it must be labeled.[15] The label must include:
-
Accumulation : Keep the waste container closed at all times, except when adding waste.[13][14] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator. The SAA should have secondary containment to capture any potential leaks.
-
Final Disposal : Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for pickup by a licensed hazardous waste disposal contractor.[1][5] Never pour this chemical down the drain.[11][14]
Disposal Decision Workflow
The following diagram illustrates the logical flow from waste generation to final, compliant disposal.
Caption: Decision workflow for the disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
University of Tennessee Knoxville, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]
-
ResearchGate. (2025). Disinfection by-product formation from the chlorination and chloramination of amines. [Link]
-
Broward County. (1993). Technical Bulletin No. 93-2. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
